molecular formula C10H6O4 B181067 5,8-Dihydroxy-1,4-naphthoquinone CAS No. 475-38-7

5,8-Dihydroxy-1,4-naphthoquinone

Cat. No.: B181067
CAS No.: 475-38-7
M. Wt: 190.15 g/mol
InChI Key: RQNVIKXOOKXAJQ-UHFFFAOYSA-N
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Mechanism of Action

Naphthazarin, also known as 5,8-Dihydroxy-1,4-naphthoquinone, is a naturally occurring organic compound . This compound has been the subject of numerous studies due to its diverse biological properties and potential applications .

Target of Action

Naphthazarin has been found to interact with several molecular targets. It has the ability to effectively intercept free radicals and bind the Fe2+ ions responsible for the formation of reactive oxygen species . This suggests that Naphthazarin may have antioxidant properties. Additionally, it has been shown to inhibit the activation of caspase-1, a key enzyme involved in the inflammatory response .

Mode of Action

The mode of action of Naphthazarin involves its interaction with its targets leading to various changes. For instance, by binding to Fe2+ ions, Naphthazarin can prevent the formation of reactive oxygen species, thereby reducing oxidative stress . Furthermore, by inhibiting caspase-1, Naphthazarin can suppress the activation of inflammasomes, which are protein complexes involved in the inflammatory response .

Biochemical Pathways

Naphthazarin affects several biochemical pathways. Its antioxidant properties can influence pathways involving oxidative stress. By reducing the level of reactive oxygen species, Naphthazarin can protect cells from oxidative damage . Its anti-inflammatory effects, on the other hand, can impact pathways involving inflammation. By inhibiting caspase-1, Naphthazarin can suppress the activation of inflammasomes, thereby reducing inflammation .

Pharmacokinetics

Its solubility in 1,4-dioxane suggests that it may be well-absorbed in the body

Result of Action

The result of Naphthazarin’s action can be seen at both the molecular and cellular levels. At the molecular level, it can reduce the level of reactive oxygen species and inhibit the activation of caspase-1 . At the cellular level, these actions can lead to reduced oxidative stress and inflammation, potentially protecting cells from damage .

Action Environment

The action of Naphthazarin can be influenced by various environmental factors. For instance, temperature has been found to significantly influence the reduction rate of Naphthazarin This suggests that the efficacy and stability of Naphthazarin may vary depending on the environmental conditions

Biochemical Analysis

Biochemical Properties

Naphthazarin interacts with various biomolecules, contributing to its diverse biological activities. It has been found to stimulate Nrf2-dependent modulation of gene expression, potentially leading to beneficial outcomes . Naphthazarin also exhibits strong activity against various microorganisms, including Bacillus cereus, Proteus vulgaris, Salmonella enteritidis, Staphylococcus epidermidis, S. aureus, and Candida albicans .

Cellular Effects

Naphthazarin has significant effects on cellular processes. It has been found to cause membrane damage and disrupt membrane integrity in S. aureus, S. epidermidis, and C. albicans . It also causes DNA leakage and damage, along with disruption of the respiratory chain (78%) in C. albicans . Moreover, Naphthazarin has been found to stimulate Nrf2/ARE signaling in HepG2 cells .

Molecular Mechanism

At the molecular level, Naphthazarin exerts its effects through various mechanisms. It is known to cause oxidative stress in exposed cells, thereby affecting redox signaling . It also exhibits its effects by various mechanisms, especially membrane damage and membrane integrity disruption. It also causes DNA leakage and damage along with respiratory chain disruption .

Temporal Effects in Laboratory Settings

The effects of Naphthazarin change over time in laboratory settings. It has been found that Naphthazarin at higher concentrations triggers an increase in the catalase (CAT) activity of the underground parts of the seedlings (UPS) and aboveground parts of the seedlings (APS) compared to the control .

Metabolic Pathways

Naphthazarin is involved in several metabolic pathways. It is known to be derived from several metabolic pathways: the o-succinylbenzoate (OSB) pathway; the 4-hydroxybenzoic acid (4HBA) pathway .

Comparison with Similar Compounds

5,8-Dihydroxy-1,4-naphthoquinone is unique among its structural isomers due to its specific substitution pattern and biological activity. Similar compounds include:

These compounds share similar chemical properties but differ in their biological activities and applications.

Properties

IUPAC Name

5,8-dihydroxynaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H6O4/c11-5-1-2-6(12)10-8(14)4-3-7(13)9(5)10/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNVIKXOOKXAJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197161
Record name Naphthazarin
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Molecular Weight

190.15 g/mol
Source PubChem
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Physical Description

Brown solid; [Alfa Aesar MSDS]
Record name Naphthazarin
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Vapor Pressure

0.0000001 [mmHg]
Record name Naphthazarin
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CAS No.

475-38-7
Record name Naphthazarin
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Record name Naphthazarin
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Record name 5,8-dihydroxy-1,4-naphthoquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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